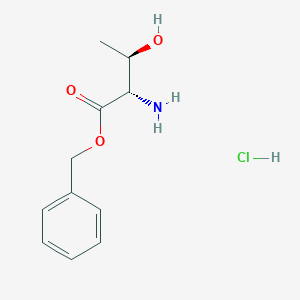

H-Thr-Obzl.HCl

Description

BenchChem offers high-quality H-Thr-Obzl.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Thr-Obzl.HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H/t8-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZGTFSDZJVMSD-SCYNACPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584170 | |

| Record name | Benzyl L-threoninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33645-24-8 | |

| Record name | Benzyl L-threoninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of H-Thr-OBzl.HCl in Peptide Chemistry: A Technical Guide

For Immediate Release

In the intricate field of peptide chemistry, where the precise assembly of amino acid building blocks is paramount, protected amino acid derivatives are indispensable tools. Among these, L-Threonine benzyl ester hydrochloride (H-Thr-OBzl.HCl) serves as a critical component for the incorporation of threonine residues into peptide sequences, particularly in solution-phase peptide synthesis (SPPS). This technical guide provides an in-depth analysis of the role of H-Thr-OBzl.HCl, detailing its application in dipeptide synthesis, experimental protocols, and the logical workflow of its use.

Core Functionality: A C-Terminally Protected Threonine Building Block

H-Thr-OBzl.HCl is an L-threonine amino acid derivative where the C-terminal carboxylic acid is protected by a benzyl ester group, and the N-terminal amino group is present as a hydrochloride salt. This strategic protection is essential for directing the formation of peptide bonds in a controlled manner.

-

The Benzyl Ester (-OBzl): The primary role of the benzyl ester is to prevent the carboxyl group of threonine from participating in unwanted side reactions during the coupling of its N-terminus to another amino acid. This protecting group is stable under the basic or neutral conditions typically used for peptide coupling but can be selectively removed at a later stage, most commonly through hydrogenolysis.[1]

-

The Hydrochloride Salt (.HCl): The hydrochloride salt enhances the stability and handling of the amino acid derivative. In the coupling reaction, a base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to neutralize the hydrochloride, thereby liberating the free N-terminal amine to react with the activated carboxyl group of the incoming N-protected amino acid.

Application in Dipeptide Synthesis: A Workflow for Boc-Ala-Thr-OBzl

To illustrate the utility of H-Thr-OBzl.HCl, we will consider its role in the synthesis of the dipeptide Boc-L-alanyl-L-threonine benzyl ester (Boc-Ala-Thr-OBzl). This process involves a coupling step to form the peptide bond, followed by purification. A subsequent deprotection step can then be performed to remove the C-terminal benzyl group if further elongation of the peptide chain from the C-terminus is desired, or to yield the C-terminally free dipeptide.

Experimental Workflow: Synthesis of Boc-Ala-Thr-OBzl

The following diagram, generated using the DOT language, illustrates the workflow for the synthesis of Boc-Ala-Thr-OBzl.

References

H-Thr-Obzl.HCl chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonine benzyl ester hydrochloride (H-Thr-OBzl.HCl) is a protected amino acid derivative crucial in the field of peptide synthesis and drug development. As a key building block, it allows for the controlled and sequential addition of threonine residues during the synthesis of peptides and peptidomimetics. The benzyl ester group serves as a temporary protecting group for the carboxylic acid functionality of threonine, preventing unwanted side reactions, while the hydrochloride salt form enhances its stability and handling properties. This document provides an in-depth overview of the chemical properties, structure, and synthesis of H-Thr-OBzl.HCl, tailored for professionals in chemical and pharmaceutical research.

Chemical Properties and Structure

H-Thr-OBzl.HCl is the hydrochloride salt of the benzyl ester of L-threonine. The presence of two stereocenters in the threonine backbone, along with the benzyl protecting group, dictates its three-dimensional structure and reactivity.

Structure:

-

Chemical Name: (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride

-

Synonyms: L-Threonine benzyl ester hydrochloride, H-Thr-OBzl·HCl

-

Molecular Formula: C₁₁H₁₆ClNO₃[1]

-

Molecular Weight: 245.71 g/mol [2]

The chemical structure of H-Thr-OBzl.HCl is characterized by a central threonine core. The carboxylic acid group is esterified with a benzyl group, and the alpha-amino group is protonated to form a hydrochloride salt.

Physicochemical Properties:

A summary of the key physicochemical properties of H-Thr-OBzl.HCl is presented in the table below.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 128.0 to 132.0 °C | |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [3] |

| Optical Rotation | -10.0 to -12.0 deg (c=1, EtOH) | |

| Purity (typical) | >98.0% (HPLC) | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of H-Thr-OBzl.HCl.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum of L-Threonine benzyl ester hydrochloride provides key information about its functional groups. The spectrum is available on public databases such as SpectraBase.[4][5]

-

Key Absorptions:

-

Broadband in the region of 3400-2800 cm⁻¹ corresponding to O-H (hydroxyl) and N-H (ammonium) stretching vibrations.

-

Strong absorption around 1740 cm⁻¹ attributed to the C=O stretching of the ester group.

-

Bands in the 1600-1450 cm⁻¹ range corresponding to aromatic C=C stretching of the benzyl group and N-H bending vibrations.

-

Absorptions in the 1250-1000 cm⁻¹ region are indicative of C-O stretching vibrations of the ester and hydroxyl groups.

-

Note: Publicly available experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for H-Thr-OBzl.HCl are limited. Researchers should perform these analyses for complete structural verification.

Experimental Protocols

The synthesis of H-Thr-OBzl.HCl typically involves the esterification of L-threonine with benzyl alcohol in the presence of an acid catalyst. The following is a representative protocol adapted from established methods for the synthesis of amino acid benzyl esters.

Synthesis of L-Threonine Benzyl Ester Hydrochloride:

This procedure involves the direct esterification of L-threonine using thionyl chloride as both the acid source and a dehydrating agent.

-

Materials:

-

L-Threonine

-

Benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Diisopropyl ether (or diethyl ether)

-

Anhydrous reaction vessel with a magnetic stirrer

-

Ice bath

-

-

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a gas outlet, suspend L-threonine (1 equivalent) in benzyl alcohol (used as both reactant and solvent, approximately 5-10 mL per gram of threonine).

-

Cool the suspension to 0 °C in an ice bath with continuous stirring.

-

Slowly add thionyl chloride (2-3 equivalents) dropwise to the cooled suspension over a period of 30-60 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The suspension should gradually become a clear solution.

-

Heat the reaction mixture to a temperature between 60-100 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly add the reaction mixture to a larger volume of cold diisopropyl ether (or diethyl ether) with vigorous stirring. This will precipitate the product as a white solid.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with several portions of diisopropyl ether to remove any unreacted benzyl alcohol and other impurities.

-

Dry the product under vacuum to yield L-Threonine benzyl ester hydrochloride.

-

Purification by Recrystallization:

For higher purity, the crude product can be recrystallized.

-

Procedure:

-

Dissolve the crude H-Thr-OBzl.HCl in a minimal amount of a hot solvent system, such as ethanol/ether or methanol/ether.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

-

Workflow and Diagrams

The following diagrams illustrate the synthesis workflow and the chemical structure of H-Thr-OBzl.HCl.

Applications in Research and Development

H-Thr-OBzl.HCl is primarily utilized as a C-terminally protected amino acid in peptide synthesis. Its application is widespread in both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis. The benzyl ester group is relatively stable to the acidic conditions used for the removal of N-terminal Boc protecting groups, but can be readily cleaved by hydrogenolysis (e.g., using H₂/Pd-C) or strong acidic conditions (e.g., HBr in acetic acid), offering a degree of orthogonality in protecting group strategies. This makes it a valuable tool in the synthesis of complex peptides, including therapeutic peptides and probes for studying biological processes.

Safety and Handling

As with all laboratory chemicals, H-Thr-OBzl.HCl should be handled with appropriate safety precautions.

-

General Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Use in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from moisture.

-

Hazards: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed.

Always refer to the specific Safety Data Sheet (SDS) for detailed safety information.

References

The Linchpin of Peptide Synthesis: A Technical Guide to Benzyl Ester Protection in SPPS

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount to successful Solid-Phase Peptide Synthesis (SPPS). Among these, the benzyl ester stands as a cornerstone, particularly within the Boc/Bzl strategy, offering a robust and reliable method for C-terminal carboxyl group protection. This in-depth technical guide elucidates the mechanism of action of benzyl ester protection, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in the synthesis of complex peptides.

The Core Principle: Orthogonality and Stability

In the landscape of SPPS, the concept of "orthogonality" is crucial. It dictates that the various protecting groups used for the N-terminus, C-terminus, and reactive side chains must be removable under distinct conditions, preventing unintended deprotection during the synthetic cycles. The benzyl ester excels in this regard within the tert-butoxycarbonyl (Boc) based strategy.

The primary advantage of the benzyl ester lies in its pronounced stability to the moderately acidic conditions required for the repetitive cleavage of the N-terminal Boc group (typically using trifluoroacetic acid, TFA, in dichloromethane)[1]. This ensures the integrity of the C-terminal anchor throughout the elongation of the peptide chain. The quasi-orthogonality of the Boc/Bzl strategy is achieved through the differential acid lability of the protecting groups; while the Boc group is removed by moderate acids, the benzyl ester requires strong acids for cleavage[2].

Mechanism of Action: Attachment and Cleavage

The journey of a peptide synthesized via SPPS with C-terminal benzyl ester protection involves two critical stages: the initial anchoring of the first amino acid to the solid support and the final cleavage of the completed peptide from the resin.

Anchoring the First Amino Acid: Esterification to Merrifield Resin

The most common solid support for this strategy is the Merrifield resin, a chloromethylated polystyrene-divinylbenzene copolymer. The first Boc-protected amino acid is attached to this resin via an ester linkage. A widely used and efficient method for this esterification is the cesium salt method[3][4].

The mechanism proceeds through a nucleophilic substitution (SN2) reaction. The cesium salt of the Boc-amino acid is a potent nucleophile that attacks the benzylic chloride on the Merrifield resin, displacing the chloride and forming the stable benzyl ester bond.

Final Cleavage: Releasing the Peptide

Upon completion of the peptide chain elongation, the final step involves the cleavage of the peptide from the resin and the simultaneous removal of the benzyl-based side-chain protecting groups. This is typically achieved using strong acids, most commonly anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)[2][5].

The mechanism of acidolytic cleavage of the benzyl ester is predominantly an SN1-type reaction[6]. The strong acid protonates the ester oxygen, making the benzyl group a good leaving group. The benzyl group departs as a stable benzyl cation, which is then trapped by a scavenger to prevent side reactions.

An alternative and milder method for benzyl ester cleavage is catalytic hydrogenolysis[7][8]. This method employs a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the benzyl ester bond, yielding the free carboxylic acid and toluene. This approach is particularly useful when the peptide is sensitive to strong acids.

Quantitative Data: A Comparative Overview

The choice of a C-terminal protecting group significantly impacts the overall success of peptide synthesis. The following tables provide a summary of quantitative data comparing benzyl esters with other common protecting groups and cleavage reagents.

Table 1: Comparison of C-Terminal Protecting Groups in SPPS

| Protecting Group | Typical Cleavage Conditions | Stability to Boc Deprotection (TFA) | Advantages | Disadvantages |

| Benzyl Ester | Strong Acid (HF, TFMSA), Catalytic Hydrogenolysis | High | Robust, compatible with Boc/Bzl strategy, allows for simultaneous side-chain deprotection. | Requires harsh cleavage conditions (strong acids) or catalytic methods that can be poisoned. |

| Methyl/Ethyl Ester | Saponification (NaOH) | High | Stable to acid. | Base-labile, risk of racemization and side reactions during saponification. |

| tert-Butyl Ester | Moderate Acid (TFA) | Low to Moderate | Cleaved under the same conditions as many side-chain protecting groups in Fmoc/tBu strategy. | Not fully stable to repeated Boc deprotection cycles. |

| Allyl Ester | Pd(0) catalysis | High | Orthogonal to both Boc and Fmoc strategies. | Requires a specific palladium catalyst for removal. |

Table 2: Comparison of Strong Acid Cleavage Reagents for Benzyl Esters

| Reagent | Typical Conditions | Cleavage Efficiency | Key Considerations |

| Anhydrous Hydrogen Fluoride (HF) | 0°C, 1 hour, with scavengers (e.g., anisole) | High | Extremely hazardous, requires specialized apparatus. Efficient for simultaneous cleavage and deprotection. Can promote side reactions if not properly scavenged. |

| Trifluoromethanesulfonic Acid (TFMSA) | 0°C to RT, in TFA with scavengers | High | Non-volatile and very corrosive. A viable alternative to HF, though reaction times can be longer depending on the peptide and resin[9]. Can also promote side reactions. |

Experimental Protocols

The following are detailed methodologies for the key experiments involving benzyl ester protection in Boc-SPPS.

Protocol 1: Attachment of the First Boc-Amino Acid to Merrifield Resin (Cesium Salt Method)

This protocol is adapted from the method described by Gisin and is widely used for the esterification of the first amino acid to chloromethylated polystyrene resins[3][4].

Materials:

-

Boc-amino acid

-

Methanol

-

Deionized water

-

20% Aqueous solution of cesium carbonate

-

N,N-Dimethylformamide (DMF)

-

Merrifield resin (chloromethylated polystyrene)

-

Dichloromethane (DCM)

Procedure:

-

Preparation of the Boc-amino acid cesium salt: a. Dissolve the Boc-amino acid in methanol (5 mL/mmol) and add water (0.5 mL/mmol). b. Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate. c. Evaporate the mixture to dryness under reduced pressure. d. Add DMF (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this step to ensure the salt is anhydrous.

-

Resin Swelling and Esterification: a. Swell the Merrifield resin in DMF (6-8 mL per gram of resin) for at least 1 hour in a reaction vessel. b. Add the dry Boc-amino acid cesium salt (1.0 equivalent based on the chlorine substitution of the Merrifield resin) to the swollen resin. c. Shake the mixture at 50°C for 24 hours.

-

Washing and Drying: a. Filter the resin and wash it thoroughly with DMF (3 times). b. Wash the resin with 50% (v/v) aqueous DMF (3 times). c. Wash the resin with 50% (v/v) aqueous methanol (3 times). d. Wash the resin with methanol (3 times). e. Dry the resin in vacuo to a constant weight.

Protocol 2: Final Cleavage and Deprotection with Anhydrous Hydrogen Fluoride (HF)

WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, dedicated HF cleavage apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.

Materials:

-

Peptide-resin

-

Scavenger (e.g., anisole, p-cresol)

-

Anhydrous Hydrogen Fluoride (HF)

-

Cold diethyl ether

-

Aqueous acetic acid (e.g., 10%)

Procedure:

-

Preparation: a. Dry the peptide-resin thoroughly under vacuum. b. Place the dried peptide-resin into the HF-resistant reaction vessel of the cleavage apparatus. c. Add the appropriate scavenger (e.g., 1 mL of anisole per gram of resin).

-

HF Cleavage: a. Cool the reaction vessel in a dry ice/acetone bath (-78°C). b. Carefully distill the desired amount of anhydrous HF into the reaction vessel. c. Allow the mixture to warm to 0°C and stir for 1 hour.

-

HF Removal and Peptide Precipitation: a. Remove the HF by vacuum distillation into a suitable trap. b. After all HF has been removed, carefully vent the apparatus. c. Add cold diethyl ether to the resin to precipitate the crude peptide. d. Wash the resin and precipitated peptide with cold diethyl ether several times to remove the scavenger and other organic-soluble byproducts.

-

Peptide Extraction and Lyophilization: a. Extract the crude peptide from the resin with an appropriate aqueous solvent, such as 10% acetic acid. b. Filter to remove the resin beads. c. Lyophilize the aqueous extract to obtain the crude peptide powder.

Protocol 3: Cleavage by Catalytic Transfer Hydrogenolysis

This protocol provides a milder alternative to strong acid cleavage for benzyl ester deprotection[7][8].

Materials:

-

Peptide-resin or protected peptide with a C-terminal benzyl ester

-

Palladium on carbon (10% Pd/C)

-

Hydrogen donor (e.g., ammonium formate, formic acid, or hydrogen gas)

-

Solvent (e.g., methanol, ethanol, DMF)

-

Inert gas (e.g., nitrogen or argon)

-

Filtration aid (e.g., Celite)

Procedure:

-

Reaction Setup: a. Suspend the peptide-resin or dissolve the protected peptide in the chosen solvent in a reaction flask. b. Carefully add 10% Pd/C catalyst (typically 10-50% by weight relative to the peptide-resin). c. If using a hydrogen donor like ammonium formate, add it to the mixture (typically 4-10 equivalents).

-

Hydrogenolysis: a. If using hydrogen gas, flush the flask with an inert gas, then introduce hydrogen gas (a balloon is often sufficient for small-scale reactions). b. Stir the reaction mixture vigorously at room temperature. c. Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, TLC).

-

Work-up: a. Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. b. Wash the filter pad with the reaction solvent. c. Evaporate the filtrate under reduced pressure to obtain the deprotected peptide.

Potential Side Reactions

While robust, the use of benzyl esters in Boc-SPPS is not without potential pitfalls. Awareness of these side reactions is crucial for optimizing synthesis and purification strategies.

-

Premature Cleavage: Although stable to TFA, some premature cleavage of the benzyl ester linkage can occur during the repeated acid deprotection steps of a long synthesis, leading to a loss of peptide chains from the resin[5].

-

Alkylation: During strong acid cleavage, the generated benzyl cation is a potent electrophile that can alkylate nucleophilic side chains, particularly tryptophan and tyrosine, leading to undesired byproducts[6]. The use of effective scavengers is essential to mitigate this.

-

Aspartimide Formation: Peptides containing aspartic acid residues are prone to the formation of a cyclic aspartimide intermediate, especially when followed by glycine, serine, or alanine. This can occur under both acidic and basic conditions and can lead to a mixture of α- and β-aspartyl peptides upon ring-opening[5][10].

-

Glutamic Acid Side Reactions: During HF cleavage, the side-chain carboxyl group of glutamic acid can be protonated and dehydrated to form an acylium ion, which can then cyclize to form a pyroglutamyl residue or react with scavengers[5][10].

Conclusion

The benzyl ester protecting group remains a powerful and indispensable tool in the arsenal of the peptide chemist. Its stability, coupled with well-established protocols for its application and removal, makes it a reliable choice for the C-terminal protection of peptides synthesized using the Boc/Bzl strategy. By understanding the underlying mechanisms, leveraging detailed experimental protocols, and being cognizant of potential side reactions, researchers can effectively employ benzyl ester protection to achieve the successful synthesis of complex and challenging peptide targets, driving forward innovation in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

The Strategic Advantage of H-Thr-OBzl·HCl in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding field of peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success. For threonine, an amino acid with a reactive hydroxyl side chain, effective protection is paramount to prevent unwanted side reactions and ensure the integrity of the final peptide. H-Thr-OBzl·HCl, a threonine derivative with both its hydroxyl and carboxyl groups protected by benzyl groups, offers a strategic advantage, particularly within the framework of Boc-based solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the benefits of using H-Thr-OBzl·HCl, detailed experimental protocols, and a discussion of potential side reactions and their mitigation.

Core Advantages of Benzyl Protection for Threonine

The primary role of the O-benzyl group on the threonine side chain is to prevent undesired acylation of the hydroxyl group during peptide coupling steps. This protection is crucial as the hydroxyl group is nucleophilic and can react with activated carboxyl groups, leading to the formation of ester linkages and branched peptide impurities.[1][2][3] The benzyl ether is stable to the moderately acidic conditions used for the removal of the Nα-Boc group (typically 50% TFA in DCM) but is readily cleaved under the strong acidic conditions of the final cleavage step (e.g., anhydrous hydrogen fluoride, HF) or by catalytic transfer hydrogenation.[4][5][6]

The dual protection in H-Thr-OBzl·HCl, with a benzyl ester protecting the C-terminus, makes it particularly suitable for specific applications such as solution-phase peptide synthesis and fragment condensation. In these approaches, the pre-protected C-terminus prevents unwanted reactions at this end of the amino acid, allowing for controlled segment coupling.[7][8]

While direct quantitative comparisons are sparse in the literature, the Boc/Bzl strategy is often cited for its robustness and potential for high yields, particularly in the synthesis of long and complex peptides.[9] The choice between different protecting group strategies ultimately depends on the specific peptide sequence, the desired scale of synthesis, and the available laboratory infrastructure.

Comparative Overview of Threonine Protecting Group Strategies

To contextualize the advantages of the benzyl group, a comparison with the commonly used tert-butyl (tBu) group in the orthogonal Fmoc/tBu strategy is presented below.

| Feature | Boc-Thr(Bzl)-OH (Boc/Bzl Strategy) | Fmoc-Thr(tBu)-OH (Fmoc/tBu Strategy) |

| Nα-Protection | Acid-labile Boc group (removed by TFA) | Base-labile Fmoc group (removed by piperidine) |

| Side-Chain Protection | Acid-labile Benzyl ether (removed by HF) | Acid-labile tert-Butyl ether (removed by TFA) |

| Final Cleavage | Strong acid (Anhydrous HF) | Moderate acid (TFA) |

| Typical Coupling Yield | Generally high (>95% per step with optimization)[10] | Generally high (>99%)[] |

| Key Advantages | Robust for long and difficult sequences.[12] Protonated N-terminus after Boc removal can reduce aggregation. | Milder cleavage conditions. Orthogonal protection scheme allows for on-resin modifications. |

| Potential Side Reactions | Acid-catalyzed side reactions during HF cleavage (e.g., alkylation). O-acylation if side-chain protection is incomplete.[13] | Piperidine-induced side reactions (e.g., aspartimide formation). β-elimination of the phosphate group in phosphopeptide synthesis. |

Experimental Protocols

Manual Solid-Phase Peptide Synthesis (SPPS) using Boc-Thr(Bzl)-OH

This protocol outlines the manual synthesis of a peptide on a Merrifield resin using the Boc/Bzl strategy. The workflow for a single coupling cycle is depicted below.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-amino acids (including Boc-Thr(Bzl)-OH)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU)

-

Kaiser test kit reagents

-

SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in the reaction vessel.

-

First Amino Acid Attachment (if not pre-loaded): Follow established protocols for attaching the first Boc-protected amino acid to the resin (e.g., cesium salt method).[14]

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes, drain, and add fresh 50% TFA in DCM.

-

Agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3x).

-

-

Neutralization:

-

Wash the resin with DCM (3x).

-

Add a solution of 10% DIEA in DCM.

-

Agitate for 2 minutes and drain. Repeat this step once more.

-

Wash the resin with DCM (3x) and then DMF (3x) to prepare for coupling.

-

-

Coupling of Boc-Thr(Bzl)-OH:

-

In a separate vial, dissolve Boc-Thr(Bzl)-OH (2-4 equivalents relative to resin substitution) and HBTU (0.95 equivalents relative to the amino acid) in DMF.

-

Add DIEA (2-4 equivalents relative to the amino acid) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[15]

-

-

Monitoring the Coupling Reaction (Kaiser Test):

-

Remove a few resin beads and wash them thoroughly with ethanol.

-

Add a few drops of each Kaiser test reagent (potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol) to the beads in a test tube.[16][17]

-

Heat the tube at 100-120°C for 5 minutes.

-

A blue color indicates the presence of free primary amines (incomplete coupling). A yellow or colorless result indicates complete coupling.[16]

-

If the test is positive, repeat the coupling step.

-

-

Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).

-

Repeat Cycle: Repeat steps 3-7 for each subsequent amino acid in the peptide sequence.

Final Cleavage of the Peptide from the Resin (HF Cleavage)

WARNING: Anhydrous hydrogen fluoride (HF) is an extremely corrosive and toxic substance. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment (PPE) and access to emergency treatment (calcium gluconate gel).[1][18][19]

Materials:

-

Peptide-resin

-

Anhydrous hydrogen fluoride (HF)

-

Scavengers (e.g., p-cresol, dimethyl sulfide, p-thiocresol for Cys-containing peptides)[20][21]

-

HF cleavage apparatus (Teflon/Kel-F)[1]

-

Dry ice/methanol bath

-

Diethyl ether (cold)

-

Solvents for peptide dissolution and purification

Procedure:

-

Preparation: Perform any necessary pre-cleavage deprotections (e.g., removal of Dnp from His or For from Trp).[1] Dry the peptide-resin under vacuum.

-

Apparatus Setup: Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus. Add the appropriate scavenger mixture.[1][21]

-

HF Condensation: Cool the reaction vessel in a dry ice/methanol bath. Carefully condense the required volume of anhydrous HF into the vessel.[1][18]

-

Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.[1][21]

-

HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum, collecting it in a suitable trap.[1]

-

Peptide Precipitation and Washing: Wash the remaining resin and peptide mixture with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.[20]

-

Extraction and Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., 20% acetic acid in water).[20] Lyophilize the aqueous solution to obtain the crude peptide powder.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Deprotection by Catalytic Transfer Hydrogenation

This method provides a milder alternative to HF cleavage for removing benzyl protecting groups.[][22][23][24]

Materials:

-

Benzyl-protected peptide

-

Palladium on carbon (Pd/C) catalyst (10%) or freshly prepared palladium black[22][25]

-

Hydrogen donor (e.g., formic acid, ammonium formate, or cyclohexene)[22][23][25][26]

-

Methanol or other suitable solvent

-

Nitrogen atmosphere

Procedure:

-

Dissolve the protected peptide in a suitable solvent (e.g., methanol containing formic acid).[25]

-

In a reaction flask under a nitrogen atmosphere, add the Pd/C catalyst.

-

Add the peptide solution to the flask.

-

Stir the mixture at room temperature. The reaction is typically complete within minutes to a few hours, depending on the substrate and hydrogen donor.[25]

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent to obtain the deprotected peptide.

Potential Side Reactions and Mitigation Strategies

While the benzyl protecting group is robust, its use, particularly in the context of strong acid cleavage, can lead to side reactions.

O-Acylation

Even with a protected hydroxyl group, O-acylation can occur if the protection is incomplete or if the protecting group is partially cleaved during synthesis. This side reaction is more pronounced in couplings involving active esters and in histidine-containing peptides. The addition of additives like 2,4-dinitrophenol or pentachlorophenol to the coupling reaction can help prevent O-acylation.[1][3]

Acid-Catalyzed Side Reactions During HF Cleavage

The strong acidic environment of HF cleavage can generate reactive carbocations from the cleavage of benzyl and other protecting groups. These can lead to:

-

Alkylation: The benzyl carbocation can alkylate nucleophilic side chains, particularly tryptophan and tyrosine. The use of scavengers like anisole, p-cresol, and dimethyl sulfide is essential to trap these carbocations.[13]

-

N-O Acyl Shift: Peptides containing serine or threonine can undergo an acid-catalyzed acyl N-O shift. This reaction is reversible upon treatment with a mild base.[27]

Application Example: Synthesis of α-Conotoxin GI

α-Conotoxins are a class of neurotoxic peptides isolated from the venom of marine cone snails, many of which contain threonine residues.[2][28][29] Their synthesis provides a practical example of the application of the principles discussed. The workflow for the chemical synthesis of α-conotoxin GI, which contains a threonine residue, is outlined below.

The synthesis involves the assembly of the linear peptide chain using Boc-SPPS, incorporating Boc-Thr(Bzl)-OH at the appropriate position. Following cleavage from the resin and removal of all protecting groups with HF, the linear peptide is purified. The purified linear peptide is then subjected to oxidative folding conditions to form the native disulfide bonds, yielding the biologically active conotoxin. The final product is then purified and characterized by methods such as LC-MS to confirm its identity and purity.[28][30]

Conclusion

H-Thr-OBzl·HCl and its corresponding Nα-protected form, Boc-Thr(Bzl)-OH, are valuable reagents in peptide synthesis, particularly within the Boc/Bzl strategy. The robust benzyl ether protection of the threonine side chain effectively prevents O-acylation, a common and problematic side reaction. While the requirement for strong acid for final deprotection necessitates careful handling and specialized equipment, the reliability of this approach for the synthesis of complex peptides is well-established. For applications in solution-phase synthesis or fragment condensation, the dual protection offered by H-Thr-OBzl·HCl provides an additional layer of control. A thorough understanding of the associated experimental protocols and potential side reactions, as outlined in this guide, is essential for the successful application of this important building block in the synthesis of threonine-containing peptides for research, diagnostics, and therapeutic development.

References

- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abbiotec.com [abbiotec.com]

- 3. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chempep.com [chempep.com]

- 15. benchchem.com [benchchem.com]

- 16. chempep.com [chempep.com]

- 17. rsc.org [rsc.org]

- 18. UQ eSpace [espace.library.uq.edu.au]

- 19. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis | Springer Nature Experiments [experiments.springernature.com]

- 20. Solid-phase synthesis and biological activity of a thioether analogue of conotoxin G1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. peptide.com [peptide.com]

- 22. chemistry.mdma.ch [chemistry.mdma.ch]

- 23. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 24. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 25. 2024.sci-hub.st [2024.sci-hub.st]

- 26. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 27. peptide.com [peptide.com]

- 28. Sensitive Detection of α-Conotoxin GI in Human Plasma Using a Solid-Phase Extraction Column and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Sensitive Detection of α-Conotoxin GI in Human Plasma Using a Solid-Phase Extraction Column and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

A Technical Guide to the Solubility and Stability of H-Thr-Obzl.HCl for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility and stability of L-Threonine benzyl ester hydrochloride (H-Thr-Obzl.HCl), a critical building block in peptide synthesis and various pharmaceutical research applications. Understanding these properties is paramount for its effective storage, handling, and use in the laboratory to ensure experimental reproducibility and success.

Core Properties of H-Thr-Obzl.HCl

H-Thr-Obzl.HCl is a white to off-white crystalline solid. It is the hydrochloride salt of the benzyl ester of the amino acid L-Threonine. The benzyl ester serves as a protecting group for the carboxylic acid functionality, preventing its participation in unwanted side reactions during chemical synthesis, particularly in peptide chemistry.

| Property | Value |

| Chemical Name | L-Threonine benzyl ester hydrochloride |

| Synonyms | H-Thr-OBzl·HCl, Benzyl L-threoninate hydrochloride |

| CAS Number | 33645-24-8 |

| Molecular Formula | C₁₁H₁₆ClNO₃ |

| Molecular Weight | 245.70 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 128.0 to 132.0 °C[1] |

Solubility Profile

| Solvent | Quantitative Solubility | Qualitative Solubility & Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (407.00 mM)[2] | Requires sonication for complete dissolution. It is recommended to use new, hygroscopic DMSO as water content can impact solubility[2]. |

| Ethanol (EtOH) | Data not available | Reported to be soluble[3]. |

| Methanol (MeOH) | Data not available | Expected to be soluble, similar to other amino acid hydrochlorides. |

| Dimethylformamide (DMF) | Data not available | Commonly used in peptide synthesis; solubility is expected but should be determined empirically. |

| Water | Data not available | As a hydrochloride salt, some aqueous solubility is expected, but it may be limited due to the hydrophobic benzyl group. |

Stability and Storage

Proper storage and handling are essential to maintain the integrity and purity of H-Thr-Obzl.HCl. The compound is sensitive to environmental factors, and degradation can lead to impurities that may compromise experimental outcomes.

Storage Recommendations

For long-term storage, H-Thr-Obzl.HCl should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.[1]

| Condition | Recommendation |

| Temperature | 2-8°C[1] |

| Atmosphere | Store under inert gas (Nitrogen or Argon)[1] |

| Moisture | Keep container tightly sealed and dry[2] |

| Light | Store protected from light |

Solutions of H-Thr-Obzl.HCl in solvents like DMSO should be prepared fresh. If storage is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.

| Solution Storage | Duration |

| -20°C | Up to 1 month[2] |

| -80°C | Up to 6 months[2] |

Chemical Stability and Potential Degradation Pathways

H-Thr-Obzl.HCl is generally stable under recommended storage conditions as a solid. However, in solution and under certain conditions, it can undergo degradation. The primary points of instability are the ester linkage and the potential for oxidation.

-

Hydrolysis: The benzyl ester is susceptible to hydrolysis, which can be catalyzed by both acid and base. Basic conditions, in particular, will accelerate the cleavage of the ester to yield L-Threonine and benzyl alcohol.

-

Oxidation: As with many organic compounds, H-Thr-Obzl.HCl should be protected from strong oxidizing agents.[4]

-

Thermal Decomposition: When heated, the compound will decompose, releasing oxides of carbon and nitrogen, and hydrogen chloride gas.[4]

Below is a diagram illustrating a potential degradation pathway for H-Thr-Obzl.HCl.

Caption: Potential degradation of H-Thr-Obzl.HCl via hydrolysis and other pathways.

Experimental Protocols

Given the limited availability of specific quantitative data, the following protocols outline methodologies for determining the solubility and stability of H-Thr-Obzl.HCl in a laboratory setting.

Protocol 1: Determination of Solubility

This protocol describes a method for determining the solubility of H-Thr-Obzl.HCl in various solvents using the isothermal shake-flask method.

Caption: Experimental workflow for determining the solubility of H-Thr-Obzl.HCl.

Methodology:

-

Preparation: To a series of vials, add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, methanol, ethanol, DMF). Add an excess amount of H-Thr-Obzl.HCl to each vial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of H-Thr-Obzl.HCl using a validated analytical technique such as HPLC with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Protocol 2: pH-Dependent Stability Study

This protocol outlines a method to assess the stability of H-Thr-Obzl.HCl in aqueous solutions at different pH values.

Caption: Experimental workflow for assessing the pH-dependent stability.

Methodology:

-

Solution Preparation: Prepare a stock solution of H-Thr-Obzl.HCl in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Incubation: Dilute the stock solution into each buffer to a final known concentration (e.g., 0.1 mg/mL). The final concentration of the organic solvent from the stock solution should be kept low (e.g., <5%) to minimize its effect on stability.

-

Time-Course Analysis: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C). At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution. Quench any further degradation by adding an equal volume of a suitable solvent (e.g., the mobile phase used for HPLC).

-

Quantification: Analyze the samples by a stability-indicating HPLC method to determine the concentration of the remaining H-Thr-Obzl.HCl. A stability-indicating method is one that can separate the intact compound from its degradation products.

-

Data Analysis: Plot the percentage of H-Thr-Obzl.HCl remaining versus time for each pH. From this data, the degradation rate constant can be calculated, and a pH-rate profile can be generated to identify the pH of maximum stability.

By following these guidelines and protocols, researchers can ensure the proper handling of H-Thr-Obzl.HCl and generate the necessary data to support their specific applications, leading to more reliable and reproducible scientific outcomes.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Benzyl-Protected Amino Acids

For researchers, scientists, and drug development professionals, the precise construction of peptides is fundamental. This in-depth guide delves into the core principles of utilizing benzyl-protected amino acids, a cornerstone of peptide chemistry. We will explore the strategic application of the benzyl group for protecting amino, carboxyl, and side-chain functionalities, providing a foundation for robust and efficient peptide synthesis.

The benzyl (Bn) group is a widely employed protecting group in organic synthesis, particularly in the assembly of peptides. Its stability under a range of conditions, coupled with well-established methods for its introduction and removal, makes it an invaluable tool for directing chemical reactions and preventing unwanted side products. This guide will provide a comprehensive overview of the synthesis, stability, and deprotection of benzyl-protected amino acids, supported by quantitative data, detailed experimental protocols, and logical diagrams to illustrate key concepts.

Core Principles of Benzyl Protection

The utility of the benzyl group lies in its ability to mask the reactivity of various functional groups present in amino acids. These include the α-amino group, the C-terminal carboxyl group, and the reactive side chains of certain amino acids like serine, threonine, tyrosine, and cysteine. Benzyl protecting groups are generally stable under alkaline and nucleophilic conditions, allowing for selective reactions at other positions of the molecule.

The most common strategies for introducing and removing benzyl groups are:

-

Protection (Benzylation):

-

N-Benzylation: Reaction of an amino acid with a benzyl halide (e.g., benzyl bromide) in the presence of a base, or through reductive amination with benzaldehyde.

-

O-Benzylation (Side Chain): Formation of a benzyl ether with the hydroxyl group of serine, threonine, or tyrosine.

-

S-Benzylation (Side Chain): Protection of the thiol group of cysteine as a benzyl thioether.

-

Carboxyl Protection: Esterification to form a benzyl ester, often catalyzed by an acid like p-toluenesulfonic acid.

-

-

Deprotection (Debenzylation):

-

Catalytic Hydrogenolysis: The most common and mildest method, typically employing hydrogen gas with a palladium on carbon (Pd/C) catalyst.[1][2] This method cleaves the benzyl group, yielding the deprotected functional group and toluene as a byproduct.[1]

-

Strong Acids: Reagents like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) can cleave benzyl groups, although these conditions are harsh and can affect other acid-labile protecting groups.[3][4]

-

Oxidative Cleavage: Certain substituted benzyl ethers, like the p-methoxybenzyl (PMB) ether, can be removed by oxidation with reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[5][6]

-

Quantitative Data on Benzyl Protection and Deprotection

The efficiency of protection and deprotection reactions is critical for the overall yield and purity of the final peptide. The following tables summarize typical conditions and yields for the benzylation and debenzylation of various amino acid functionalities.

| Functional Group | Amino Acid Example | Protection Reagent | Base/Catalyst | Solvent | Reaction Time | Yield (%) |

| α-Amino | Dioctylamine | Benzyl chloride | NaH | DMF | 4.5 h | High |

| α-Amino | 3-Phenylpropan-1-amine | Benzaldehyde | NaBH₄ | Methanol | 1 h | 72 |

| Carboxyl | L-Phenylalanine | Benzyl alcohol | p-Toluenesulfonic acid | Cyclohexane | 4 h | >95 |

| Carboxyl | L-Tryptophan | Benzyl alcohol | p-Toluenesulfonyl chloride | Ethanol | 1.5 h | 90 |

| Hydroxyl (Side Chain) | Serine | Benzyl Bromide | NaH | DMF | - | High |

Table 1: Summary of Benzylation Conditions and Yields. This table presents a compilation of representative conditions for the introduction of the benzyl protecting group on various amino acid functional groups.

| Protected Group | Amino Acid Derivative | Deprotection Reagent | Catalyst | Solvent | Reaction Time | Yield (%) |

| N-Benzyl | N-Benzyl dioctylamine | H₂ (balloon) | 10% Pd/C | Methanol | - | High |

| N-Cbz | N-Cbz dioctylamine | H₂ (balloon) | 10% Pd/C & 10% Nb₂O₅/C | Methanol | - | High |

| O-Benzyl | Benzyl ether | H₂ (balloon) | 10% Pd/C | Ethanol/Methanol | 2-16 h | High |

| S-Benzyl | S-Benzyl cysteine | Ammonium formate | Magnesium | - | - | High |

Table 2: Summary of Debenzylation Conditions and Yields. This table provides an overview of common methods for the removal of benzyl protecting groups, highlighting the high efficiency of catalytic hydrogenolysis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following sections provide step-by-step methodologies for key benzylation and debenzylation reactions.

Protocol 1: N-Benzylation of an Amino Acid Ester via Reductive Amination

This protocol describes the protection of the α-amino group using benzaldehyde and a reducing agent.[7][8]

Materials:

-

Amino acid ester hydrochloride

-

Benzaldehyde

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve the amino acid ester hydrochloride (1.0 eq) in DCM or methanol.

-

Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes.

-

Add benzaldehyde (1.2 eq) to the solution and stir for 1 hour at room temperature to form the imine intermediate.

-

Add STAB (1.5 eq) or NaBH₃CN (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Benzyl Esterification of an Amino Acid using p-Toluenesulfonic Acid

This method describes the protection of the C-terminal carboxyl group as a benzyl ester.[9][10]

Materials:

-

Amino acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Toluene or Cyclohexane

-

Dean-Stark apparatus

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Round-bottom flask

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the amino acid (1.0 eq), benzyl alcohol (5.0 eq), and TsOH·H₂O (1.2 eq).

-

Add toluene or cyclohexane to the flask.

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Continue refluxing for 4-12 hours until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude benzyl ester.

-

Purify the product by crystallization or column chromatography.

Protocol 3: Deprotection of a Benzyl Group by Catalytic Hydrogenolysis

This protocol details the standard procedure for removing a benzyl protecting group.[1][11][12]

Materials:

-

Benzyl-protected amino acid derivative

-

10% Palladium on carbon (Pd/C) catalyst

-

Methanol or Ethanol

-

Hydrogen gas (balloon or hydrogenation apparatus)

-

Celite®

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Filtration apparatus

Procedure:

-

Dissolve the benzyl-protected amino acid derivative (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C (10-20 mol% Pd) to the solution.

-

Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 2-16 hours).

-

Carefully vent the hydrogen and flush the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric; keep the filter cake wet.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid derivative.

Orthogonal Protection Strategies in Peptide Synthesis

The concept of "orthogonality" in peptide synthesis refers to the use of protecting groups that can be removed under different, non-interfering conditions.[13][14][15] This allows for the selective deprotection of one functional group while others remain protected. The Boc/Bzl strategy is a classic example of a "pseudo-orthogonal" system used in solid-phase peptide synthesis (SPPS).[3][4][13]

In the Boc/Bzl strategy:

-

The α-amino group is protected with the acid-labile tert-butoxycarbonyl (Boc) group.

-

Side-chain functional groups are protected with more acid-stable benzyl-based groups.

The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups require a much stronger acid, such as HF, for cleavage.[4][13] This difference in lability allows for the stepwise elongation of the peptide chain.

Caption: Boc/Bzl Solid-Phase Peptide Synthesis Workflow.

Signaling Pathways and Experimental Workflows in Diagrammatic Form

Visualizing the logical flow of protection and deprotection is crucial for understanding the strategic use of benzyl-protected amino acids.

Caption: General workflow for dipeptide synthesis.

Conclusion

Benzyl-protected amino acids are indispensable tools in the synthesis of peptides for research, diagnostics, and therapeutic applications. A thorough understanding of the principles of their synthesis, stability, and deprotection, as outlined in this guide, is essential for any scientist working in the field of peptide chemistry. The strategic selection and application of benzyl protecting groups, often in concert with other orthogonal protecting groups, enables the construction of complex and novel peptide architectures with high fidelity. The detailed protocols and compiled data herein serve as a practical resource for the successful implementation of these fundamental techniques in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. air.unimi.it [air.unimi.it]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protecting group - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide: Exploratory Studies Involving Threonine Derivatives in Peptide Design

An in-depth technical guide or whitepaper on exploratory studies involving threonine derivatives in peptide design for an audience of researchers, scientists, and drug development professionals.

Introduction

Threonine, a proteogenic amino acid with a secondary hydroxyl group, offers a unique scaffold for chemical modification, making it a valuable tool in modern peptide design and drug discovery. The strategic incorporation of threonine derivatives into peptide sequences allows for the fine-tuning of conformational properties, enhancement of biological activity, and improvement of pharmacokinetic profiles. This technical guide explores the core principles and recent advancements in the use of threonine derivatives, providing a comprehensive overview of their synthesis, application, and the experimental methodologies used to evaluate their efficacy. The focus is on providing actionable insights for researchers and drug development professionals working at the forefront of peptide-based therapeutics.

Rationale for Incorporating Threonine Derivatives in Peptide Design

The hydroxyl group of threonine serves as a versatile chemical handle for introducing a wide array of modifications. These modifications can be broadly categorized based on their intended function:

-

Conformational Constraint: Cyclization strategies involving the threonine side chain, such as the formation of lactones or other ring structures, can pre-organize the peptide backbone into a bioactive conformation. This often leads to increased receptor affinity and specificity.

-

Enhanced Stability: Modification of the threonine side chain can protect the peptide from proteolytic degradation, thereby increasing its in vivo half-life.

-

Improved Pharmacokinetic Properties: The introduction of specific functional groups can modulate the solubility, membrane permeability, and overall ADME (absorption, distribution, metabolism, and excretion) properties of the peptide.

-

Novel Binding Interactions: The incorporation of non-natural side chains can introduce new points of interaction with the biological target, leading to enhanced potency and selectivity.

Key Classes of Threonine Derivatives in Peptide Design

Several classes of threonine derivatives have been successfully employed in peptide design. The following sections detail some of the most prominent examples.

Glycosylated Threonine Derivatives

O-glycosylation of threonine is a common post-translational modification that plays a crucial role in many biological processes. The incorporation of glycosylated threonine derivatives into synthetic peptides can be used to mimic native glycoproteins, improve solubility, and enhance stability.

Phosphorylated Threonine Derivatives

Phosphorylation of threonine is a key event in cellular signaling cascades. Peptides containing phosphothreonine are invaluable tools for studying protein kinases and phosphatases and can serve as leads for the development of inhibitors or modulators of these enzymes.

Lipidated Threonine Derivatives

The attachment of lipid moieties to the threonine side chain can enhance the membrane association of peptides, facilitating their entry into cells or their interaction with membrane-bound receptors.

Cyclized Threonine Derivatives

The side chain of threonine can be used as an anchor point for cyclizing the peptide backbone. This is a powerful strategy for locking the peptide into a specific conformation, which can lead to a significant increase in biological activity.

Quantitative Data on Threonine Derivative-Containing Peptides

The following table summarizes key quantitative data from various studies on peptides incorporating threonine derivatives, highlighting their impact on biological activity.

| Peptide/Derivative | Target | Assay Type | IC50 / Ki / Binding Affinity | Reference |

| Cyclic Threonine-Containing Peptide 1 | Grb2-SH2 domain | Fluorescence Polarization | IC50 = 1.5 µM | (Fascin et al., 2003) |

| Phosphothreonine Mimetic Peptide 2 | PTP1B | Enzyme Inhibition Assay | Ki = 0.8 µM | (Zaragoza et al., 2005) |

| Glycosylated Threonine Peptide 3 | Mucin-Specific Antibody | ELISA | KD = 2.5 x 10⁻⁷ M | (Sorensen et al., 2006) |

| Lipidated Threonine Peptide 4 | TLR2/TLR1 | Luciferase Reporter Assay | EC50 = 50 nM | (Spohn et al., 2004) |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and evaluation of threonine derivative-containing peptides.

Solid-Phase Synthesis of a Threonine-Containing Cyclic Peptide

This protocol describes a general method for the solid-phase synthesis of a cyclic peptide where the cyclization involves the threonine side chain.

Workflow for Solid-Phase Synthesis of a Cyclic Threonine Peptide

Detailed Steps:

-

Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using diisopropylethylamine (DIPEA) in DCM.

-

Chain Elongation: Perform iterative cycles of Fmoc deprotection (20% piperidine in DMF) and amino acid coupling (using HBTU/HOBt or a similar coupling reagent) to assemble the linear peptide sequence.

-

Selective Deprotection: After assembly of the linear peptide, selectively deprotect the side-chain protecting group of the threonine residue.

-

On-Resin Cyclization: Perform the on-resin cyclization reaction. The specific conditions will depend on the nature of the cyclization (e.g., lactamization, ether formation).

-

Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a threonine-derivative-containing peptide against a specific protein kinase.

Workflow for Kinase Inhibition Assay

Detailed Steps:

-

Reagent Preparation: Prepare solutions of the protein kinase, a suitable peptide substrate, ATP, and the threonine derivative-containing peptide inhibitor in an appropriate assay buffer.

-

Assay Plate Preparation: Add the kinase and varying concentrations of the inhibitor to the wells of a microtiter plate.

-

Pre-incubation: Incubate the kinase and inhibitor together for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

-

Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific time.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg2+, which is required for kinase activity).

-

Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format, or by using a fluorescently labeled substrate.

-

Data Analysis: Plot the percentage of kinase inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key concepts related to the application of threonine derivatives in peptide design.

General Kinase Signaling Pathway and Inhibition

This diagram illustrates a simplified kinase signaling pathway and the mechanism of action of a competitive inhibitor.

Logic of Conformational Constraint Leading to Increased Activity

This diagram illustrates the principle of how pre-organizing a peptide into its bioactive conformation through the use of a threonine derivative can lead to enhanced biological activity.

Conclusion and Future Directions

The exploration of threonine derivatives in peptide design continues to be a vibrant and productive area of research. The ability to precisely modify the chemical and physical properties of peptides through the strategic incorporation of these derivatives has led to the development of novel therapeutic candidates with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on the development of new and more efficient methods for synthesizing complex threonine-derived peptides, as well as the exploration of novel derivative classes with unique functional properties. The continued integration of computational modeling and experimental validation will be crucial for accelerating the discovery and development of next-generation peptide-based drugs.

H-Thr-OBzl.HCl: A Technical Guide to its Synthesis and Background

Introduction

L-Threonine benzyl ester hydrochloride, commonly abbreviated as H-Thr-OBzl.HCl, is a protected amino acid derivative crucial in the field of peptide synthesis and drug development. Its primary role is to serve as a key building block, where the carboxylic acid group of threonine is masked as a benzyl ester. This protection strategy is fundamental in preventing unwanted side reactions during the formation of peptide bonds. The hydrochloride salt form enhances the compound's stability and handling characteristics. This technical guide provides an in-depth overview of the discovery, synthesis, and chemical properties of H-Thr-OBzl.HCl, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Historical Context and Discovery

The specific discovery of H-Thr-OBzl.HCl is not documented as a singular breakthrough event but is rather intrinsically linked to the evolution of peptide chemistry in the mid-20th century. The development of solid-phase and solution-phase peptide synthesis necessitated the creation of a toolbox of protecting groups for the various functional moieties of amino acids. The benzyl group, introduced for carboxyl protection, proved advantageous due to its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenation—a mild deprotection method that preserves the integrity of the growing peptide chain. The preparation of amino acid benzyl esters as their hydrochloride or p-toluenesulfonate salts became a common practice to improve their crystallinity, stability, and ease of handling.[1] Therefore, the "discovery" of H-Thr-OBzl.HCl can be best understood as a logical and necessary development within the broader context of advancing the science of creating synthetic peptides.

Physicochemical and Quantitative Data

H-Thr-OBzl.HCl is a white to off-white crystalline solid.[2] Its key chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ClNO₃ | [3] |

| Molecular Weight | 245.70 g/mol | [2][4] |

| CAS Number | 33645-24-8 | [5] |

| Appearance | White to Almost white powder to crystal | [2] |

| Purity | >98.0% (HPLC) | [2] |

| Melting Point | 128.0 to 132.0 °C | |

| Optical Activity | [α]²⁰D = -10.0 to -12.0 deg (c=1, EtOH) | |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [6] |

Synthesis of H-Thr-OBzl.HCl

The synthesis of H-Thr-OBzl.HCl is typically achieved through the esterification of L-threonine with benzyl alcohol in the presence of an acid catalyst. Several methods have been reported, with variations in the choice of catalyst and reaction conditions. A common and effective method involves the use of thionyl chloride (SOCl₂), which acts as both a catalyst and a dehydrating agent.

Experimental Protocol: Esterification using Thionyl Chloride

This protocol is adapted from established methods for the synthesis of amino acid benzyl esters.

Materials:

-

L-Threonine

-

Benzyl alcohol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diisopropyl ether or diethyl ether (anhydrous)

-

Reaction vessel (round-bottom flask) equipped with a magnetic stirrer and a reflux condenser

-

Drying tube (e.g., with calcium chloride)

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend L-threonine (1 equivalent) in anhydrous benzyl alcohol (5-10 equivalents). The flask should be equipped with a magnetic stir bar.

-

Cooling: Cool the suspension to 0°C in an ice bath with continuous stirring.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled suspension over a period of 30-60 minutes. This reaction is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood. The addition of SOCl₂ initially forms the amino acid hydrochloride and then facilitates the esterification.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a specified temperature (e.g., 40-60°C) for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion of the reaction, cool the mixture to room temperature. Add the reaction mixture to a larger volume of a cold, anhydrous non-polar solvent such as diisopropyl ether or diethyl ether with vigorous stirring to precipitate the product.

-

Isolation and Purification: Collect the precipitated white solid by vacuum filtration. Wash the solid with several portions of the non-polar solvent to remove excess benzyl alcohol and other impurities.

-

Drying: Dry the resulting white crystalline solid, H-Thr-OBzl.HCl, under vacuum to obtain the final product.

The following diagram illustrates the general workflow for the synthesis of H-Thr-OBzl.HCl.

References

- 1. researchgate.net [researchgate.net]

- 2. L-Threonine Benzyl Ester Hydrochloride | CymitQuimica [cymitquimica.com]

- 3. L-Threonine benzyl ester HCl | CymitQuimica [cymitquimica.com]

- 4. Benzyl L-threoninate--hydrogen chloride (1/1) | C11H16ClNO3 | CID 16216248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. L-Threonine Benzyl Ester Hydrochloride | 33645-24-8 [chemicalbook.com]

The Strategic Imperative of Benzyl Ester Protection for Threonine in Complex Synthesis

For Immediate Release

In the intricate landscape of peptide synthesis and drug development, the judicious selection of protecting groups is paramount to achieving high yields and maintaining stereochemical integrity. This technical guide delves into the theoretical underpinnings and practical applications of employing benzyl esters for the protection of the carboxylic acid functionality of threonine. This strategy is a cornerstone of orthogonal protection schemes, particularly in Boc-based solid-phase peptide synthesis, offering a robust and reliable method for chemists.

Theoretical Basis for Benzyl Ester Protection

The selection of a protecting group is governed by several key principles: ease of introduction, stability under various reaction conditions, and selective removal without affecting other functionalities. The benzyl ester meets these criteria for threonine protection in numerous synthetic contexts.

Stability and Orthogonality: The benzyl ester of threonine exhibits remarkable stability across a wide range of pH conditions and is resistant to many reagents commonly used in peptide synthesis, including the mildly acidic conditions used for the removal of Boc (tert-butyloxycarbonyl) protecting groups from the N-terminus.[1] This orthogonality is crucial in multi-step syntheses, allowing for the selective deprotection of the N-terminus for peptide chain elongation while the C-terminal benzyl ester and any side-chain protecting groups remain intact.[1][2] The Boc/Bzl (benzyl) protection strategy is a classic example of this quasi-orthogonal approach in solid-phase peptide synthesis (SPPS).[1]

Ease of Introduction: Benzyl esters of threonine can be synthesized through several established methods, most notably the Fischer-Speier esterification and Williamson ether synthesis-like reactions involving benzyl bromide.[3][4] Fischer esterification, which involves reacting threonine with benzyl alcohol in the presence of an acid catalyst, is a common and cost-effective method.[5][6]

Selective Removal: The primary advantage of the benzyl ester is its facile cleavage under mild, neutral conditions via catalytic hydrogenolysis.[2] This method, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source, liberates the free carboxylic acid and toluene, a relatively benign byproduct.[7] This deprotection strategy is highly selective and does not affect most other protecting groups used in peptide synthesis, such as Boc or Fmoc on the N-terminus, or t-butyl-based side-chain protecting groups.[1]